![molecular formula C17H15ClN2O4 B4996519 methyl 2-{[N-(2-chlorobenzoyl)glycyl]amino}benzoate](/img/structure/B4996519.png)
methyl 2-{[N-(2-chlorobenzoyl)glycyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[N-(2-chlorobenzoyl)glycyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBG-Me and is synthesized through a complex process that involves multiple steps. CBG-Me has been found to exhibit various biochemical and physiological effects, making it a promising compound for future research.
Wirkmechanismus
The mechanism of action of CBG-Me is not fully understood, but it is believed to interact with various cellular components, including enzymes and receptors. Studies have shown that CBG-Me can inhibit the activity of certain enzymes, leading to decreased inflammation and oxidative stress. Additionally, CBG-Me has been found to interact with specific receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
CBG-Me has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that CBG-Me can inhibit the activity of specific enzymes involved in inflammation and oxidative stress, leading to decreased tissue damage. Additionally, CBG-Me has been found to exhibit anticancer properties, making it a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
CBG-Me has several advantages for lab experiments, including its ability to effectively deliver drugs to specific tissues and organs. Additionally, CBG-Me has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research. However, CBG-Me has some limitations, including its complex synthesis process and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for CBG-Me research, including its potential use as a drug delivery system for various diseases. Additionally, CBG-Me has been found to exhibit anticancer properties, making it a potential treatment for various types of cancer. Future research could also focus on understanding the mechanism of action of CBG-Me and its potential interactions with other cellular components. Overall, CBG-Me has significant potential for future research and applications in various fields.
Synthesemethoden
The synthesis of CBG-Me involves multiple steps that require specific reagents and conditions. The first step involves the reaction of 2-chlorobenzoyl chloride with glycine in the presence of a base to form 2-chlorobenzoyl glycine. The resulting product is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent to form CBG-Me. The final product is then purified through various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CBG-Me has been found to exhibit various scientific research applications, including its potential use as a drug delivery system. Studies have shown that CBG-Me can effectively deliver drugs to specific tissues and organs, making it a promising candidate for targeted drug delivery. Additionally, CBG-Me has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential treatment for various diseases.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[(2-chlorobenzoyl)amino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-24-17(23)12-7-3-5-9-14(12)20-15(21)10-19-16(22)11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXLBJNKIYIRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.